4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine
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Overview
Description
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine is an organic compound belonging to the class of diphenylmethanes. This compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety and a chlorophenyl group.
Preparation Methods
The synthesis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine typically involves multiple steps. One common method includes the reaction of (4-chlorophenyl)(pyridine-2-yl)methanol with trichloroacetonitrile in an organic solvent in the presence of a base catalyst. This is followed by the reaction with tert-butyl-4-hydroxypiperidine-1-carboxylate under the presence of an organic solvent and Lewis acid, and finally, deprotection using acid . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is being explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine involves its interaction with specific molecular targets. It is known to regulate the abundance of compartmentalized pools of its regulatory subunits through phosphorylation. This regulation affects various pathways, including those involved in platelet aggregation and other cellular processes .
Comparison with Similar Compounds
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine is unique due to its specific structural features. Similar compounds include:
4-(4-Chlorophenyl)-4-[4-(1H-Pyrazol-4-Yl)Phenyl]Piperidine: Shares a similar pyrazole and chlorophenyl substitution but differs in the position of the pyrazole ring.
4-(4-Chlorophenyl)-Piperidine Hydrochloride: Similar piperidine ring structure but lacks the pyrazole moiety
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIXLCXVVGUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639948 |
Source
|
Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-42-4 |
Source
|
Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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